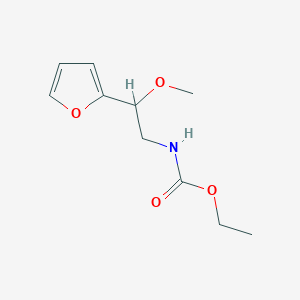

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of furan compounds, which Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is likely related to, can be achieved through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Other methods involve the use of catalysts such as palladium, gold, and copper .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, they can be oxidized to form enals . They can also undergo cycloisomerization to form furans . The specific reactions that this compound can undergo would depend on its specific structure.Scientific Research Applications

Prodrug Development

Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is investigated in the synthesis of prodrugs aimed at enhancing the treatment of Pneumocystis carinii pneumonia (PCP). The synthesis of several carbamate analogues, including this compound, has been explored under mild conditions. These analogues are evaluated for their potential as prodrugs in an immunosuppressed rat model, showing significant activity against PCP. The research highlights the conversion of the parent drug into more active forms upon oral administration, offering a promising strategy for drug development with reduced toxicity (Rahmathullah et al., 1999).

Environmental Toxicant and Food Safety

The compound has been indirectly linked to studies on ethyl carbamate (urethane), a known contaminant in fermented foods and beverages. Ethyl carbamate presents health risks, including carcinogenicity, highlighting the importance of monitoring and controlling its levels in consumer products (Baan et al., 2007). Research into compounds like this compound could contribute to understanding the formation and mitigation of harmful substances in food.

Renewable Energy and Green Chemistry

Research into furan derivatives, including compounds structurally related to this compound, has been conducted to explore their potential in renewable energy sources and green chemistry applications. Furan-based compounds are investigated for their utility in producing bio-based polymers and fuels, emphasizing the importance of sustainable and environmentally friendly alternatives to traditional petrochemical products (Horaguchi et al., 1983).

Biobased Polyesters and Material Science

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block represents a significant application in material science. Research demonstrates the potential of furan-based compounds in creating novel biobased materials with desirable properties for various applications, including packaging, textiles, and biodegradable products (Jiang et al., 2014).

Future Directions

properties

IUPAC Name |

ethyl N-[2-(furan-2-yl)-2-methoxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-3-14-10(12)11-7-9(13-2)8-5-4-6-15-8/h4-6,9H,3,7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIMCKGATADPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C1=CC=CO1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2867877.png)

![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)

![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)

![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)

![2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile](/img/structure/B2867900.png)